molecular formula C21H22N2O2S B2405186 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline CAS No. 433240-63-2

8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline

Cat. No.: B2405186
CAS No.: 433240-63-2
M. Wt: 366.48
InChI Key: NRCBBYJQXGVZNI-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group linked to a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine moiety is attached to the sulfonylated quinoline core. This can be achieved using reagents like benzyl chloride and piperidine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinoline core, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Benzyl chloride, piperidine.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

    4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the quinoline core.

    Quinoline Derivatives: Compounds like chloroquine and mepacrine, which have different substituents on the quinoline core.

Uniqueness: 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline is unique due to its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-26(25,20-10-4-8-19-9-5-13-22-21(19)20)23-14-11-18(12-15-23)16-17-6-2-1-3-7-17/h1-10,13,18H,11-12,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCBBYJQXGVZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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